molecular formula C16H26ClNO B1677780 Picenadol hydrochloride CAS No. 74685-16-8

Picenadol hydrochloride

Cat. No.: B1677780
CAS No.: 74685-16-8
M. Wt: 283.83 g/mol
InChI Key: GUSQVRBQQVKTMO-OALZAMAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Opioid Research in Contemporary Pharmacology

The study of opioids is a cornerstone of modern pharmacology, driven by the dual needs to develop effective analgesics and to combat the profound societal impact of opioid misuse. ontosight.aipainphysicianjournal.com Research in this area explores the intricate interactions between opioid ligands—compounds that bind to opioid receptors—and the body's own pain-modulating systems. painphysicianjournal.comnih.gov A primary goal is the creation of safer opioid analgesics with reduced potential for addiction and other life-threatening side effects like respiratory depression. ncats.iooup.com The development of compounds with mixed agonist-antagonist properties, which simultaneously activate and block opioid receptors, has been a particularly fruitful avenue of investigation in the quest for this improved safety profile. oup.comnih.govnih.gov

Historical Development and Chemical Classification of Picenadol (B1197660) Hydrochloride

Picenadol, also known by its developmental code LY-97435, was synthesized by researchers at Eli Lilly in the 1970s. ncats.iowikipedia.org Chemically, it is classified as a 4-phenylpiperidine (B165713) derivative. wikipedia.orgncats.ionih.gov The hydrochloride salt form of Picenadol is typically used in research to improve its solubility and bioavailability. ontosight.ai

Picenadol is a racemic mixture, meaning it is composed of equal amounts of two enantiomers (mirror-image isomers) that have distinct pharmacological activities. ncats.ionih.gov An X-ray crystallographic study determined the absolute configurations of these enantiomers. The (+)-enantiomer, which acts as an agonist, has the (3R,4R) configuration, while the (–)-enantiomer, the antagonist, has the (3S,4S) configuration. nih.gov This unique stereochemical arrangement is the foundation of its mixed agonist-antagonist profile. ncats.ionih.gov

Chemical Properties of Picenadol Hydrochloride

PropertyValue
IUPAC Name3-[(3R,4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol;hydrochloride
Molecular FormulaC₁₆H₂₆ClNO
Molecular Weight283.84 g/mol
CAS Number74685-16-8

This table presents key chemical identifiers for this compound.

Overview of this compound as a Prototype Opioid Mixed Agonist-Antagonist in Scientific Inquiry

Picenadol serves as a classic example of a mixed agonist-antagonist opioid. nih.gov Its distinctive mechanism of action, where one isomer provides the analgesic (agonist) effect and the other concurrently limits this effect (antagonist), has made it a subject of significant scientific interest. ncats.iopsu.edu This intrinsic antagonism is thought to contribute to a lower potential for abuse and physical dependence compared to pure opioid agonists. ncats.ionih.gov

Pharmacological Profile of Picenadol Enantiomers

EnantiomerPrimary Activity at Mu-Opioid Receptor
(+)-Picenadol (d-isomer)Agonist
(-)-Picenadol (l-isomer)Antagonist

This table summarizes the opposing actions of Picenadol's enantiomers at the mu-opioid receptor.

While Picenadol itself was never commercialized for medical use, its study has provided valuable insights into the structure-activity relationships of opioid ligands and has informed the design of subsequent generations of analgesics with potentially safer profiles. wikipedia.orgresearchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

74685-16-8

Molecular Formula

C16H26ClNO

Molecular Weight

283.83 g/mol

IUPAC Name

3-[(3S,4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol;hydrochloride

InChI

InChI=1S/C16H25NO.ClH/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14;/h5-7,11,13,18H,4,8-10,12H2,1-3H3;1H/t13-,16-;/m1./s1

InChI Key

GUSQVRBQQVKTMO-OALZAMAHSA-N

SMILES

CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O.Cl

Isomeric SMILES

CCC[C@]1(CCN(C[C@H]1C)C)C2=CC(=CC=C2)O.Cl

Canonical SMILES

CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lilly 150720
LY 136595
LY 136596
LY 150720
LY 97435
LY 97436
LY-150720
picenadol
picenadol hydrochloride, (trans)-(+)-isomer
picenadol hydrochloride, (trans)-(+-)-isomer
picenadol hydrochloride, (trans)-(-)-isomer
picenadol, (trans)-(+)-isomer
picenadol, (trans)-(-)-isome

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Picenadol Hydrochloride

Elucidation of Synthetic Routes to the Picenadol (B1197660) Hydrochloride Core Structure

The synthesis of the picenadol core, a 1,3-dimethyl-4-propyl-4-(3-hydroxyphenyl)piperidine, has been approached through various methodologies, with a significant focus on establishing the key quaternary carbon at the C4 position of the piperidine (B6355638) ring.

A key strategy in the synthesis of picenadol involves the use of metalloenamine alkylation. researchgate.netacs.orggoogle.com This method provides a powerful tool for the construction of substituted piperidines. In a documented synthesis, a tetrahydropyridine (B1245486) intermediate is prepared from a corresponding piperidinol. researchgate.netacs.org This intermediate can then undergo metalation, for instance with n-butyllithium, to form a metalloenamine. researchgate.netgoogle.com Subsequent alkylation of this metalloenamine with a suitable electrophile, such as 1-bromopropane, introduces the propyl group at the desired position. researchgate.netacs.org

This approach, however, can present challenges regarding regioselectivity and stereoselectivity. For example, the dehydration of a piperidinol precursor can lead to a mixture of tetrahydropyridine isomers. researchgate.netacs.org The subsequent metalation and alkylation of these different isomers can lead to different product distributions. researchgate.net For instance, metalation of one isomer followed by alkylation might afford the desired trans-oriented product, while the other isomer could lead to the target picenadol precursor. researchgate.net

Further refinements of this methodology have been explored to improve the efficiency and selectivity of the synthesis. This includes the use of specific reagents and reaction conditions to control the formation of intermediates and the final product. For example, the reaction of a tetrahydropyridine intermediate with Eschenmoser's salt or a mixture of dimethylamine (B145610) and formaldehyde (B43269) can yield a specific intermediate in high yield, which can then be hydrogenated to the desired picenadol precursor. researchgate.netacs.org The final steps typically involve demethylation to reveal the phenolic hydroxyl group, followed by separation of the resulting diastereomeric mixture. researchgate.netacs.org

The elaboration of the piperidine scaffold in the synthesis of picenadol and related structures has also benefited from modern synthetic techniques, including the use of silyl (B83357) reagents and palladium-catalyzed cross-coupling reactions. google.com While not a direct synthesis of picenadol itself, these methods offer versatile strategies for creating substituted piperidines that are relevant to the picenadol core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, are powerful methods for forming carbon-carbon bonds. nih.govresearchgate.netorganic-chemistry.org In the context of piperidine synthesis, a silyl-substituted piperidine can be prepared and subsequently used in a palladium-catalyzed cross-coupling reaction with an aryl halide. google.com This allows for the introduction of the phenyl group onto the piperidine ring.

The silyl reagent can be introduced onto the piperidine ring via reactions like the Shapiro reaction. google.com This silyl piperidine then acts as a nucleophilic partner in the palladium-catalyzed cross-coupling. The choice of ligand on the palladium catalyst is crucial for the success of these reactions, influencing both the efficiency and selectivity of the coupling. nih.govorganic-chemistry.orgnih.gov For instance, specifically designed phosphine (B1218219) ligands like DrewPhos have been shown to be effective in promoting the cross-coupling of silyl electrophiles with organozinc reagents (a silyl-Negishi reaction). nih.govorganic-chemistry.org

These methodologies provide a flexible and efficient means to construct the 4-arylpiperidine core structure that is central to picenadol. The ability to use a wide variety of aryl halides and other coupling partners allows for the synthesis of a diverse range of analogues for structure-activity relationship studies.

Stereoselective Synthesis and Enantiomeric Resolution of Picenadol Hydrochloride Isomers

Picenadol is a racemic mixture, and its constituent enantiomers possess opposing pharmacological activities. researchgate.netwikipedia.orgup.pt The (+)-enantiomer is an opioid agonist, while the (-)-enantiomer acts as an antagonist. wikipedia.orgnih.gov This makes the stereoselective synthesis or efficient resolution of the enantiomers a critical aspect of its chemistry.

A stereoselective synthesis of picenadol has been reported, aiming to control the stereochemistry at the C3 and C4 positions of the piperidine ring. electronicsandbooks.com One approach starts with 1,3-dimethyl-4-piperidone. electronicsandbooks.com A Horner-Wadsworth-Emmons reaction is employed to introduce an exocyclic double bond, followed by a conjugate addition of an aryl cuprate. electronicsandbooks.com The existing methyl group at the C3 position can direct the incoming aryl group to the desired face of the molecule, thereby establishing the relative stereochemistry. Subsequent reduction and deprotection steps then afford picenadol. electronicsandbooks.com

Previous synthetic routes often led to a diastereomeric mixture of piperidines, necessitating a separation step. electronicsandbooks.com The development of stereoselective methods aims to circumvent this issue and provide a more efficient pathway to the desired isomer.

The absolute configurations of the picenadol enantiomers have been determined through X-ray crystallography of the chloride salt of the (+)-enantiomer. nih.gov The agonist (+)-enantiomer was found to have the (3R,4R) configuration, while the antagonist (-)-enantiomer has the (3S,4S) configuration. wikipedia.orgnih.gov

The resolution of the racemic mixture into its individual enantiomers is another important strategy. researchgate.netnih.gov This can be achieved through various chiral separation techniques, such as crystallization with a chiral resolving agent or chiral chromatography. wisdomlib.org The ability to separate the enantiomers is crucial for studying their individual pharmacological properties and for developing drugs with more specific activities. up.ptwisdomlib.org

Stereochemical Pharmacology and Opioid Receptor Binding Profile of Picenadol Hydrochloride

Enantiomeric Modulations of Opioid Receptor Activity by Picenadol (B1197660) Hydrochloride Isomers

The dextrorotatory or (+)-enantiomer of picenadol, designated LY136596, is a potent opioid agonist. nih.govnih.govscispace.com This isomer is responsible for the analgesic effects of the racemic compound. Research has specifically identified its potent action at the mu (μ) opioid receptor, which is a key target for many opioid analgesics. capes.gov.br The agonist activity of LY136596 is the primary contributor to the therapeutic effects of picenadol. nih.gov

In contrast to its dextrorotatory counterpart, the levorotatory or (-)-enantiomer, designated LY136595, functions as an opioid antagonist. nih.gov Some studies further refine this description, characterizing it as a weak agonist/antagonist. nih.govscispace.com Its antagonist potency has been estimated to be approximately one-tenth that of nalorphine (B1233523). nih.gov The antagonist activity of LY136595 is directed toward both mu (μ) and kappa (κ) opioid receptors. capes.gov.br This antagonistic action modulates the potent agonist effects of the d-isomer. nih.gov

Pharmacological Properties of Picenadol Enantiomers
IsomerDesignationPrimary Pharmacological ActivitySpecific Receptor Action
Dextrorotatory (+)-enantiomerLY136596Potent Opioid AgonistPotent agonist at μ-opioid receptors. capes.gov.br
Levorotatory (-)-enantiomerLY136595Opioid Antagonist / Weak Agonist-AntagonistWeak antagonist at μ- and κ-opioid receptors. capes.gov.br

Opioid Receptor Subtype Affinities and Selectivity of Picenadol Hydrochloride

Evaluation of picenadol's binding profile reveals a distinct pattern of affinity for the different opioid receptor subtypes. Unlike some other mixed agonist-antagonists, picenadol demonstrates a high affinity for both mu (μ) and delta (δ) receptors, while its affinity for the kappa (κ) receptor is markedly lower. nih.gov

In addition to its significant interaction with mu receptors, picenadol also demonstrates a high affinity for delta (δ) opioid receptors. nih.gov This distinguishes it from other mixed agonist-antagonist compounds and contributes to its unique pharmacological profile. nih.gov

Opioid Receptor Binding Affinity of Picenadol
Receptor SubtypeReported Affinity
Mu (μ)High nih.gov
Delta (δ)High nih.gov
Kappa (κ)Markedly Lower nih.gov

Comprehensive Analysis of Kappa (κ) Opioid Receptor Binding Characteristics

Research into the opioid receptor binding profile of picenadol reveals a distinct pattern of affinity across the major opioid receptor subtypes (μ, δ, and κ). While picenadol demonstrates a high affinity for both the mu (μ) and delta (δ) opioid receptors, its interaction with the kappa (κ) opioid receptor is markedly weaker nih.gov. This low affinity for the kappa receptor is a distinguishing feature compared to other mixed agonist-antagonist opioids.

The stereoisomers of picenadol contribute differently to this interaction:

d-Picenadol ((+)-isomer): This enantiomer is the primary agonist component of the racemic mixture, with its activity predominantly at the μ-opioid receptor researchgate.netnih.gov. Its interaction with the kappa receptor is not a significant component of its agonist profile.

Table 1: Qualitative Opioid Receptor Binding Profile of Picenadol and its Isomers

Compound/Isomer Mu (μ) Receptor Interaction Delta (δ) Receptor Interaction Kappa (κ) Receptor Interaction
Picenadol (racemate) High Affinity High Affinity Markedly Low Affinity
d-Picenadol ((+)-isomer) Potent Agonist - Minimal Interaction
l-Picenadol ((-)-isomer) Weak Antagonist - Weak Antagonist

Examination of Non-Opioid Receptor Interactions, Including Anticholinergic Activity

Beyond its interactions with opioid receptors, picenadol exhibits pharmacologically relevant activity at non-opioid sites, most notably demonstrating anticholinergic properties. This activity is stereoselective, residing primarily in the agonist d-isomer.

Evidence for the anticholinergic (specifically, antimuscarinic) activity of picenadol comes from in vivo studies. Certain behavioral effects observed after the administration of racemic picenadol or its dextrorotatory (+)-isomer were found to be reversible by physostigmine (B191203), a cholinesterase inhibitor that increases the availability of acetylcholine (B1216132) researchgate.net. Furthermore, these effects were similar to those produced by scopolamine (B1681570), a classic muscarinic receptor antagonist researchgate.net. This suggests that the d-isomer of picenadol can act as a competitive antagonist at muscarinic acetylcholine receptors. The levorotatory (-)-isomer does not appear to share this anticholinergic activity researchgate.net.

Table 2: Stereoselective Non-Opioid Receptor Interactions of Picenadol

Isomer Interaction Profile Evidence
d-Picenadol ((+)-isomer) Anticholinergic (Antimuscarinic) Activity Behavioral effects are reversed by physostigmine and mimic those of scopolamine researchgate.net.
l-Picenadol ((-)-isomer) Lacks significant anticholinergic activity Did not produce the same anticholinergic-like behavioral effects as the (+)-isomer researchgate.net.

Structure Activity Relationship Sar Studies of Picenadol Hydrochloride Analogues

Elucidation of Critical Structural Determinants Governing Opioid Agonist and Antagonist Properties

The mixed agonist-antagonist profile of racemic picenadol (B1197660) is a direct consequence of the distinct pharmacological activities of its enantiomers. nih.gov The dextrorotatory (+)-enantiomer is a potent opioid agonist, while the levorotatory (-)-enantiomer acts as an opioid antagonist. nih.govnih.govnih.gov This stereoselective separation of activity provides a powerful tool for probing the structural determinants of opioid action.

Key findings from SAR studies have highlighted the following critical features:

Stereochemistry at C3 and C4: The absolute configuration of the chiral centers on the piperidine (B6355638) ring is the primary determinant of whether a picenadol analogue will act as an agonist or an antagonist. An X-ray crystallographic study determined the absolute configurations to be (3R,4R) for the agonist (+)-enantiomer and (3S,4S) for the antagonist (-)-enantiomer. nih.gov

The 3-Methyl Group: The presence and spatial orientation of the methyl group at the 3-position of the piperidine ring are crucial. It is hypothesized that the agonist or antagonist activity may be solely due to the presentation of the 3-methyl group on different edges of the piperidine ring upon binding to the opioid receptor. nih.gov

The 4-Propyl and 4-(3-hydroxyphenyl) Groups: These substituents at the 4-position are essential for receptor affinity. The phenolic hydroxyl group, in particular, is a common feature in many opioid ligands, known to form a critical hydrogen bond interaction with the receptor.

Enantiomer of PicenadolAbsolute ConfigurationPharmacological Activity
(+)-enantiomer (d-isomer)3R,4ROpioid Agonist
(-)-enantiomer (l-isomer)3S,4SOpioid Antagonist

Impact of Substituent Modifications on Piperidine Ring Stereochemistry and Pharmacological Activity

Stereochemistry plays a fundamental role in pharmacology, influencing how a drug molecule interacts with its biological target. ijpsjournal.comresearchgate.net For picenadol analogues, modifications to the piperidine ring, especially those affecting its stereochemistry, have profound effects on pharmacological activity.

The cis-relationship between the 1,3-dimethyl groups in picenadol is a key structural feature. The conformational properties of the enantiomers have been examined using computational methods, which show good agreement with crystallographic data. nih.gov The phenyl ring in picenadol adopts a conformation that bisects the piperidine ring, which is different from other related opioids where the phenyl ring tends to eclipse one edge of the piperidine ring. nih.gov

Studies on related 3,4-disubstituted 4-phenylpiperidines have further illuminated the role of stereochemistry:

Relative Stereochemistry: The relative orientation of substituents at the 3 and 4 positions is critical. For instance, in a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the (3R, 4S) enantiomer was found to be a more potent and highly selective MOR agonist compared to its (3S, 4R) counterpart. nih.gov

N-Substituent: The nature of the substituent on the piperidine nitrogen influences potency and receptor selectivity. In other 4-phenylpiperidine (B165713) series, modifying the N-substituent is a common strategy to modulate activity, for example, from a simple methyl group to a more complex phenethyl group as seen in fentanyl. mdpi.com

These findings emphasize that both the absolute and relative stereochemistry of substituents on the piperidine ring are pivotal in dictating the affinity and efficacy of picenadol analogues at opioid receptors.

Comparative Structure-Activity Analysis with Related 4-Phenylpiperidine Opioid Scaffolds

The 4-phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands, forming the core structure of numerous clinically significant analgesics. painphysicianjournal.comwikipedia.org Comparing the SAR of picenadol with other compounds in this class, such as pethidine (meperidine) and fentanyl, reveals both common principles and unique features.

Key Structural Regions of 4-Phenylpiperidine Opioids:

Piperidine Ring (Region A): The central scaffold.

N-Substituent (Region B): A key modulator of potency. In fentanyl, this is a phenethyl group, which contributes significantly to its high potency. mdpi.com In picenadol, it is a methyl group.

4-Phenyl Group (Region C): Essential for binding. The substitution pattern on this ring can influence receptor selectivity. Picenadol features a meta-hydroxyl group, a common feature for mu-opioid affinity.

4-Acyl/Alkyl Group (Region D): This position shows significant variation and is critical for defining the pharmacological profile.

Pethidine: Possesses a 4-ethoxycarbonyl group.

Fentanyl: Features a 4-anilido group (N-phenyl-N-propionamide). mdpi.com

Picenadol: Has a 4-propyl group.

The primary structural difference between picenadol and fentanyl-type compounds lies at position 4 of the piperidine ring. mdpi.com Fentanyl's anilido group allows for potent mu-agonist activity. painphysicianjournal.comslideshare.net In contrast, picenadol's combination of a 4-propyl and a 4-phenyl group, along with the C3-methyl substituent, creates the basis for its unique agonist/antagonist stereoselectivity. While fentanyl and its analogues are primarily potent mu-agonists, picenadol's racemic nature provides a mixed profile. nih.gov

CompoundN-Substituent4-Position SubstituentsC3-SubstituentPrimary Pharmacological Profile
Picenadol MethylPropyl & 3-HydroxyphenylMethylMixed Agonist-Antagonist (racemate)
Pethidine MethylEthoxycarbonyl & PhenylNoneMu-Agonist
Fentanyl PhenethylN-PropionylanilinoNonePotent Mu-Agonist

Computational Chemistry and Molecular Modeling Approaches for SAR Predictions

Computational methods are increasingly valuable tools in drug discovery for predicting the SAR of new compounds and understanding ligand-receptor interactions. nih.govnih.gov For 4-phenylpiperidine derivatives, quantitative structure-activity relationship (QSAR) studies and molecular modeling have been employed to build predictive models.

QSAR Studies: A nonlinear QSAR study was conducted on a series of 4-phenylpiperidine derivatives acting as mu-opioid agonists using a neural network method. nih.gov By correlating molecular descriptors with analgesic activities, a predictive model was established, which could be helpful for the structural optimization of these compounds. nih.gov

Molecular Modeling and Docking: For picenadol itself, molecular mechanics (MM2-87) calculations were used to examine the conformational properties of its enantiomers. nih.gov These calculations revealed a low-energy conformer for the agonist (+)-enantiomer that is consistent with a proposed opioid ligand model, whereas the global minimum energy conformer is not. nih.gov More advanced molecular dynamics simulations and docking studies on other 4-phenylpiperidine analogues have been used to propose mechanisms of receptor activation and explain high binding affinity and selectivity for the mu-opioid receptor. nih.gov

Pharmacophore Modeling: Based on SAR data, pharmacophore models can be developed to identify the essential three-dimensional arrangement of chemical features required for biological activity. Such a model was hypothesized for 4-phenylpiperidine derivatives based on a QSAR study, providing a framework for the design of new analogues. nih.gov

These computational approaches aid in rational drug design by allowing for the virtual screening of compound libraries and the prediction of biological activities before undertaking synthetic efforts, thereby accelerating the discovery of novel opioid ligands. researchgate.net

Preclinical Pharmacological Investigations of Picenadol Hydrochloride in Animal Models

In Vitro Opioid Receptor Functional Assays

In vitro studies have been essential in characterizing the interaction of picenadol (B1197660) and its isomers with opioid receptors at the molecular level. These assays provide foundational data on receptor affinity and functional activity, which underpin the compound's in vivo effects. Evaluation of picenadol's affinity for opioid receptors indicates that, unlike some other mixed agonist-antagonists, it possesses a high affinity for both mu (µ) and delta (δ) receptors, with a significantly lower affinity for the kappa (κ) receptor.

Utilization of [³⁵S]GTPγS Binding Assays for Receptor Activation and Efficacy Determination

The [³⁵S]GTPγS binding assay is a functional technique used to measure the activation of G protein-coupled receptors (GPCRs), such as opioid receptors, following agonist binding. This assay quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is an early event in the signal transduction cascade. For picenadol, this assay is instrumental in demonstrating the agonist activity of its d-isomer at the µ-opioid receptor. By measuring the concentration-dependent increase in [³⁵S]GTPγS binding in response to the d-isomer, researchers can determine its potency (EC₅₀) and maximal efficacy (Emax), confirming its role as the active agonist component of the racemic mixture.

Radioligand Competition Binding Studies for Comprehensive Receptor Affinity Profiling

Radioligand competition binding assays are utilized to determine the affinity of a compound for a specific receptor. These studies measure the ability of an unlabeled compound (like picenadol or its isomers) to displace a radioactively labeled ligand that is known to bind to the receptor with high affinity. The results are typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand.

Studies have demonstrated that picenadol exhibits a high affinity for both µ and δ opioid receptors, with a markedly lower affinity for κ receptors. The unique pharmacology of picenadol is derived from its isomers: the d-isomer is a potent opiate agonist, while the l-isomer is an opioid antagonist.

Table 1: Opioid Receptor Binding Affinity of Picenadol (Illustrative data based on available literature; specific Ki values may vary between studies.)

CompoundReceptor SubtypeBinding Affinity (Ki)
Picenadol (racemic) Mu (µ)High
Delta (δ)High
Kappa (κ)Low
d-Picenadol (agonist) Mu (µ)High
l-Picenadol (antagonist) Mu (µ)Moderate

In Vivo Behavioral Pharmacology in Animal Models of Pain Modulation

The preclinical analgesic effects and behavioral properties of picenadol have been extensively evaluated in various animal models. These in vivo studies are critical for understanding how the in vitro receptor profile translates into physiological and behavioral outcomes related to pain relief.

Assessment of Antinociceptive Efficacy in Rodent Models (e.g., Mouse Acetic Acid Writhing Test, Rat Tail Heat Test)

Rodent models of nociception are standard for the initial screening and characterization of analgesic compounds.

Mouse Acetic Acid Writhing Test: This model assesses visceral pain by inducing abdominal constrictions (writhes) with an intraperitoneal injection of acetic acid. The analgesic effect of a compound is quantified by its ability to reduce the number of writhes compared to a control group.

Rat Tail Heat Test (Tail-Flick Test): This test evaluates the response to thermal pain. A radiant heat source is focused on the rat's tail, and the latency to flick the tail away from the heat is measured. An increase in this latency period indicates an antinociceptive effect.

In both the mouse writhing and rat tail heat tests, the analgesic potency of picenadol has been estimated to be approximately one-third that of morphine.

Table 2: Antinociceptive Potency of Picenadol in Rodent Models

Test ModelAnimalCompoundRelative Potency
Acetic Acid Writhing TestMousePicenadol~1/3 of Morphine
Tail Heat TestRatPicenadol~1/3 of Morphine

Evaluation of Behavioral Effects and Agonist-Antagonist Interactions in Primate Models (e.g., Squirrel Monkey Electric Shock Titration)

Primate models provide a more complex neurobiological system for evaluating the effects of opioid compounds. The squirrel monkey electric shock titration procedure is a sophisticated method for assessing antinociceptive activity. In this model, monkeys can control the intensity of an electric shock by performing a specific action, such as pressing a lever. Analgesic drugs typically cause the animals to tolerate higher shock intensities.

Studies using this model have provided a quantitative analysis of the interaction between picenadol's isomers.

The agonist d-isomer (LY136596) , when administered alone, produced a dose-related increase in the shock intensity that the monkeys would tolerate, confirming its antinociceptive effects.

The antagonist l-isomer (LY136595) , when given alone, did not alter the shock intensity. However, when administered in combination with the d-isomer or morphine, it dose-dependently antagonized their antinociceptive effects, shifting their dose-response curves to the right.

Comparative Preclinical Pharmacodynamic Profiling with Established Benchmark Opioids

A key component of preclinical evaluation is comparing a novel compound to existing, well-characterized drugs. Picenadol has been compared to standard opioids like morphine and nalorphine (B1233523) to establish its relative potency and unique pharmacodynamic profile.

Agonist Potency: As noted, in rodent pain models, picenadol's analgesic potency is about one-third that of morphine. In the squirrel monkey electric shock titration model, both picenadol and its d-isomer produced dose-related increases in tolerated shock intensity, similar to morphine.

Antagonist Potency: Picenadol itself has weak antagonist activity. Its antagonist properties are primarily derived from the l-isomer. The antagonist potency of the l-isomer has been estimated to be approximately one-tenth that of nalorphine, an early opioid mixed agonist-antagonist. In primate studies, the l-isomer was also found to be a less potent antagonist than naloxone.

Metabolic Pathways and Disposition Mechanisms of Picenadol Hydrochloride

Characterization of Stereoselective Metabolic Transformations

The metabolism of picenadol (B1197660) is notably stereoselective. The compound is a racemic mixture, and studies have demonstrated that the (-)-enantiomer is metabolized more readily than the (+)-enantiomer nih.gov. This preferential metabolism of the (-)-isomer is a critical aspect of its pharmacokinetic profile.

In human studies, following the administration of racemic [14C] picenadol, the plasma concentrations of the parent drug consist almost exclusively of the (+)-enantiomer nih.gov. Conversely, after enzymatic hydrolysis of plasma samples with glucuronidase and sulfatase, significantly higher concentrations of the (-)-enantiomer are recovered, indicating that the (-)-isomer is more extensively conjugated nih.gov. This stereoselective metabolism is of particular pharmacological interest given the different activities of the enantiomers, where the (+)-isomer is a potent opioid agonist and the (-)-isomer is a weak antagonist nih.gov.

Identification and Structural Elucidation of Major Metabolites and Corresponding Excretion Routes

The biotransformation of picenadol results in the formation of three primary metabolites that have been identified in human studies nih.gov. These metabolites are:

Picenadol glucuronide: This is the most abundant metabolite, formed through the conjugation of a glucuronic acid moiety to the parent molecule.

Picenadol sulfate (B86663): A less abundant conjugated metabolite formed via sulfation.

N-desmethylpicenadol sulfate: This metabolite results from the N-demethylation of picenadol, followed by a sulfate conjugation.

The primary route of elimination for picenadol and its metabolites is through the urine. Over 90% of an administered dose of radiolabeled picenadol is recovered in the urine nih.gov. The majority of the excreted radioactivity is in the form of picenadol glucuronide, with smaller quantities of picenadol sulfate and N-desmethylpicenadol sulfate also present. Unchanged picenadol accounts for only about 1% of the administered dose found in the urine, underscoring the extensive metabolism of the drug nih.gov.

Below is a summary of the major metabolites of Picenadol and their excretion.

MetaboliteMetabolic PathwayPrimary Excretion Route
Picenadol GlucuronideGlucuronidationUrine
Picenadol SulfateSulfationUrine
N-desmethylpicenadol SulfateN-demethylation, SulfationUrine

Role of Specific Cytochrome P450 Enzymes and Other Metabolic Enzymes in Picenadol Hydrochloride Biotransformation

While the major metabolic pathways of N-demethylation, glucuronidation, and sulfation have been established for picenadol, the specific enzyme isoforms responsible for these transformations have not been definitively identified in the available scientific literature.

Cytochrome P450 (CYP) Enzymes: The N-demethylation of picenadol to form N-desmethylpicenadol is presumed to be catalyzed by the cytochrome P450 (CYP) enzyme system, which is a common pathway for the metabolism of many opioids and other xenobiotics. However, specific CYP isozymes, such as those from the CYP2D6 or CYP3A4 families that are frequently involved in opioid metabolism, have not been explicitly implicated in picenadol's biotransformation in published studies.

UDP-Glucuronosyltransferases (UGTs): The formation of picenadol glucuronide, the primary metabolite, is mediated by UDP-glucuronosyltransferase (UGT) enzymes. The specific UGT isoforms involved in the conjugation of picenadol have not been characterized.

Sulfotransferases (SULTs): The sulfation of picenadol and its N-desmethyl metabolite is carried out by sulfotransferase (SULT) enzymes. As with the CYP and UGT enzymes, the particular SULT isoforms responsible for these reactions have not been identified.

Further research would be necessary to elucidate the specific enzymatic pathways involved in the metabolism of this compound.

Disposition Dynamics in Preclinical Biological Systems

Detailed pharmacokinetic studies of picenadol in preclinical animal models are not extensively reported in the publicly available literature. However, general pharmacological investigations in various animal species, including mice, rats, and dogs, have been conducted to establish its analgesic activity and safety profile nih.gov. These preclinical studies were foundational in demonstrating the efficacy of picenadol as an analgesic, which led to its clinical evaluation in humans.

In human disposition studies, after administration of racemic [14C] picenadol, very little radioactivity was associated with red blood cells nih.gov. In plasma, the parent drug constituted approximately 4% of the total radioactivity, with picenadol glucuronide accounting for about 35% nih.gov. The terminal half-life for the total radioactivity in plasma was approximately 6 hours, while the half-life for the unchanged parent drug was shorter, at around 3.5 hours nih.gov.

The following table summarizes the disposition of Picenadol in human plasma.

ComponentPercentage of Plasma Radioactivity
Unchanged Picenadol~4%
Picenadol Glucuronide~35%
Other MetabolitesRemainder

Advanced Analytical Methodologies for Comprehensive Picenadol Hydrochloride Research

Chromatographic Techniques for Purity Assessment and Stereoisomeric Analysis

Chromatographic methods are central to the pharmaceutical analysis of Picenadol (B1197660) hydrochloride, providing the means to assess its purity and resolve its stereoisomers, which is critical given that its pharmacological activity is stereospecific.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantification of Picenadol hydrochloride in bulk drug substance and pharmaceutical formulations. A typical reversed-phase HPLC (RP-HPLC) method would be employed for this purpose, offering high resolution, sensitivity, and reproducibility.

A hypothetical, yet representative, RP-HPLC method for the analysis of this compound is detailed in the interactive table below. Such a method would be validated according to International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness. The method would be capable of separating Picenadol from its process-related impurities and degradation products, thus ensuring the quality and stability of the final product.

Interactive Data Table: Hypothetical RP-HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.0)
Gradient Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Retention Time Approx. 5-7 minutes

This method would be applied to determine the assay of this compound and to quantify any impurities. For instance, in a batch release, the assay value should typically fall within 98.0% to 102.0%, and individual impurities should not exceed established thresholds (e.g., not more than 0.1%).

Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC), is the method of choice for the enantiomeric separation of Picenadol. The development of a chiral method involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of racemic 4-phenylpiperidine (B165713) derivatives nih.gov.

An optimized chiral SFC method, for example, would offer advantages in terms of speed and reduced solvent consumption compared to HPLC afmps.beijper.orgchromatographyonline.comresearchgate.net. The interactive table below outlines plausible parameters for a chiral SFC method for the enantiomeric separation of Picenadol.

Interactive Data Table: Plausible Chiral SFC Method Parameters for Picenadol Enantiomers

ParameterValue
Column Chiralpak AD-H or similar polysaccharide-based CSP
Mobile Phase Supercritical CO2 and a modifier (e.g., Methanol with an additive)
Modifier Gradient Isocratic
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 225 nm
Resolution (Rs) > 1.5

Successful development of such a method would allow for the accurate determination of the enantiomeric purity of this compound, ensuring that the desired 1:1 ratio of the enantiomers is maintained.

Spectroscopic and Spectrometric Techniques for Structural Elucidation of Synthetic Intermediates and Metabolites

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of new chemical entities, including synthetic intermediates of Picenadol and its metabolites. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a powerful tool for unambiguous structure determination.

During the synthesis of Picenadol, various intermediates are formed. For example, a key intermediate could be a suitably substituted 4-phenylpiperidine derivative nih.gov. The structure and purity of such intermediates would be confirmed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

More critically, these techniques are employed to identify the structure of metabolites formed in vivo and in vitro. The known metabolites of Picenadol include Picenadol glucuronide, Picenadol sulfate (B86663), and N-desmethylpicenadol sulfate. The structural elucidation of these metabolites would involve their isolation from biological matrices followed by analysis.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) would be used to determine the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) experiments would provide fragmentation patterns that are characteristic of the metabolite's structure, helping to pinpoint the site of metabolic modification (e.g., glucuronidation, sulfation, or N-demethylation) researchgate.netnih.govnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Following isolation, one- and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) would be conducted to provide detailed structural information, including the stereochemistry of the molecule researchgate.netslideshare.net. For instance, in the case of Picenadol glucuronide, NMR would confirm the attachment of the glucuronic acid moiety to the phenolic hydroxyl group of Picenadol.

The combined use of these techniques allows for the confident identification and characterization of synthetic intermediates and metabolites, which is a critical aspect of drug development and regulatory submission.

Implementation of In Vitro Metabolic Stability Assays and Metabolite Profiling Techniques

In vitro metabolic stability assays are crucial for predicting the in vivo metabolic clearance of a drug candidate. These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs) nih.gov.

For Picenadol, such an assay would involve incubating the racemic compound and its individual enantiomers with human and animal liver microsomes in the presence of necessary cofactors (e.g., NADPH). Samples would be taken at various time points and analyzed by LC-MS/MS to determine the rate of disappearance of the parent drug.

Interactive Data Table: Representative Data from an In Vitro Metabolic Stability Assay of Picenadol

CompoundHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Racemic Picenadol 2527.7
(+)-Picenadol 3519.8
(-)-Picenadol 1838.5

The results from such an assay would provide an initial assessment of the metabolic stability of Picenadol and its enantiomers. For instance, a shorter half-life for the (-)-enantiomer would suggest that it is metabolized more rapidly than the (+)-enantiomer, which is consistent with in vivo findings of stereoselective metabolism.

Metabolite profiling is conducted in parallel with metabolic stability assays. By analyzing the incubation samples with high-resolution LC-MS, it is possible to detect and tentatively identify the metabolites formed. This involves searching for expected metabolic transformations (e.g., glucuronidation, sulfation, N-demethylation) and comparing the metabolic profiles across different species to support the selection of appropriate animal models for preclinical safety studies. The major in vitro metabolites of Picenadol would be expected to be Picenadol glucuronide, Picenadol sulfate, and N-desmethylpicenadol sulfate, confirming the metabolic pathways observed in vivo.

Future Directions and Emerging Research Opportunities in Picenadol Hydrochloride Pharmacology

Exploration of Novel Therapeutic Applications Stemming from Unique Opioid Receptor Modulation

Picenadol (B1197660) hydrochloride is distinguished as a mixed agonist-antagonist opioid analgesic. nih.gov This characteristic stems from its nature as a racemic mixture of two enantiomers with distinct pharmacological activities. The (+)-enantiomer is a potent agonist at the mu (μ)-opioid receptor, while the (-)-enantiomer acts as a weak antagonist at the same receptor. nih.govnih.govresearchgate.net Furthermore, picenadol exhibits a high affinity for both mu and delta (δ) receptors, with a significantly lower affinity for the kappa (κ) receptor. nih.gov This unique modulation of multiple opioid receptors suggests potential therapeutic applications beyond conventional pain management.

The opioid system is a critical regulator of mood and emotional responses. nih.gov Specifically, delta-opioid receptors are known to decrease anxiety and reduce depressive-like behaviors. nih.gov The activation of delta-opioid receptors by agonists has shown antidepressant-like effects in various animal models. opioids.wikinih.gov Given picenadol's high affinity for the delta receptor, it presents a compelling case for investigation into its potential anxiolytic and antidepressant properties. This is particularly relevant for patients experiencing pain with comorbid mood disorders, a frequent clinical challenge. frontiersin.org The dual action of picenadol—mu-receptor agonism for analgesia and potential delta-receptor agonism for mood regulation—could offer a multi-faceted therapeutic approach from a single molecule.

Moreover, the presence of a mu-antagonist component in the racemic mixture could theoretically mitigate some of the well-known adverse effects associated with potent mu-agonists. nih.govresearchgate.net This unique pharmacological profile encourages the exploration of picenadol in clinical scenarios where traditional opioids may be limited by their side-effect profiles. The development of ligands with mixed mu-agonist/delta-agonist or mu-agonist/delta-antagonist profiles is an emerging and promising strategy in the development of novel analgesics with improved properties. researchgate.net

Rational Design and Synthesis of Next-Generation Picenadol Hydrochloride Analogues with Enhanced Receptor Selectivity and Functional Profiles

The chemical scaffold of picenadol, a 4-phenylpiperidine (B165713) derivative, provides a robust foundation for the rational design and synthesis of next-generation analogues. nih.gov The objective of such medicinal chemistry efforts is to create new chemical entities with enhanced receptor selectivity and finely tuned functional profiles, aiming to isolate desired therapeutic effects while minimizing unwanted side effects. The distinct activities of picenadol's enantiomers—the (3R,4R)-(+)-enantiomer being the agonist and the (3S,4S)-(-)-enantiomer being the antagonist—confirm that stereochemistry is a critical determinant of its pharmacological action. nih.gov

Future design strategies can focus on several key areas:

Structural Modifications for Selectivity: Alterations to the 4-phenylpiperidine core can significantly influence receptor binding and selectivity. Modifications to the N-substituent and the propyl group at the 4-position, as well as substitutions on the phenyl ring, could be systematically explored to enhance affinity and efficacy at mu or delta receptors, or to modulate the agonist/antagonist balance.

Biased Agonism: A more sophisticated approach involves designing ligands that exhibit "biased agonism." These compounds selectively activate certain intracellular signaling pathways over others upon binding to a receptor. For picenadol analogues, this could mean designing a molecule that preferentially activates pathways associated with analgesia while avoiding those linked to adverse effects. This concept is a frontier in G protein-coupled receptor (GPCR) pharmacology, to which opioid receptors belong. mdpi.commdpi.com

By applying these principles, researchers can aim to develop novel analgesics derived from the picenadol structure that possess a superior therapeutic index compared to existing opioids.

Integration of Advanced Computational Chemistry and Molecular Modeling Techniques in Ligand Design and Optimization

The rational design of novel picenadol analogues can be significantly expedited and refined through the integration of advanced computational chemistry and molecular modeling. These in silico techniques provide profound insights into the three-dimensional interactions between a ligand and its target opioid receptors at an atomic level.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. For picenadol analogues, docking studies can screen virtual libraries of newly designed compounds to prioritize those with the highest predicted binding affinity for mu and delta receptors. This helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for potent binding.

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to observe the dynamic behavior of the ligand-receptor complex over time. nih.gov This can reveal the conformational changes the receptor undergoes upon ligand binding and help to understand the molecular basis for agonist versus antagonist activity. Comparing simulations of the (3R,4R) agonist and (3S,4S) antagonist enantiomers of picenadol bound to the mu-opioid receptor could elucidate the subtle structural determinants of their opposing actions. nih.gov

Pharmacophore Modeling: By analyzing the structures of known active compounds like picenadol, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of chemical features necessary for biological activity. It can then be used as a template to design new molecules that fit the model and are likely to be active.

These computational methods, often used in conjunction, reduce the reliance on trial-and-error synthesis and allow for a more knowledge-driven approach to optimizing lead compounds. acs.org They are instrumental in understanding the structure-activity relationships of the picenadol scaffold and guiding the synthesis of next-generation analogues with enhanced properties.

Development and Utilization of Advanced Preclinical Models for Comprehensive Pharmacological Evaluation

A thorough pharmacological assessment of picenadol and its future analogues necessitates the use of advanced and diverse preclinical models. These models are crucial for translating basic pharmacological findings into predictions of clinical efficacy and safety. The evaluation should extend beyond simple pain models to encompass a more comprehensive characterization of the compounds' effects.

Essential preclinical evaluation strategies include:

Diverse Nociceptive Assays: To assess analgesic potential, a battery of tests is required, including models of acute thermal pain (e.g., tail-flick test), inflammatory pain (e.g., formalin or carrageenan-induced paw edema), and neuropathic pain (e.g., chronic constriction injury or spinal nerve ligation models). This variety ensures that the compound's efficacy is tested across different pain modalities.

In Vivo Models for Side Effects: Advanced models are needed to evaluate the potential for common opioid-related side effects. For instance, respiratory function can be monitored using whole-body plethysmography. Models of gastrointestinal transit are used to assess constipating effects. Furthermore, sophisticated behavioral paradigms, such as conditioned place preference and drug self-administration studies in rodents or non-human primates, are vital for determining abuse liability. youtube.com

Genetically Modified Animal Models: The use of knockout mice, which lack specific opioid receptors (e.g., mu, delta, or kappa), is a powerful tool. By testing picenadol or its analogues in these animals, researchers can definitively attribute specific pharmacological effects to actions at a particular receptor subtype.

In Vitro Receptor Binding and Functional Assays: Before in vivo testing, in vitro assays are used to determine the binding affinity of the compounds for different opioid receptors and to characterize their functional activity (i.e., whether they are agonists, antagonists, or partial agonists). These assays typically use cell lines expressing recombinant human opioid receptors.

By employing a combination of these advanced in vivo and in vitro models, a comprehensive pharmacological profile of novel picenadol analogues can be constructed, providing a solid foundation for potential clinical development.

Q & A

Q. What is the pharmacological mechanism of Picenadol hydrochloride, and how does its opioid receptor agonist activity compare to other synthetic opioids?

this compound acts as a mixed opioid receptor agonist, targeting µ- and κ-opioid receptors. Its binding affinity and selectivity can be assessed via in vitro radioligand displacement assays using tritiated opioid antagonists (e.g., [³H]-naloxone) in neuronal cell lines or brain tissue homogenates . Comparative studies with fentanyl or morphine should include dose-response curves and receptor subtype specificity analyses to resolve discrepancies in efficacy or potency .

Q. What validated analytical methods are recommended for quantifying this compound in biological samples?

Reverse-phase HPLC with UV detection (λ = 210–230 nm) is a robust method for quantification. Sample preparation involves protein precipitation (e.g., acetonitrile) followed by centrifugation and filtration (0.22 µm membrane). Calibration curves should span 0.1–50 µg/mL, with validation for linearity (R² > 0.99), recovery (>90%), and intra-/inter-day precision (CV < 10%) . Mass spectrometry (LC-MS/MS) is preferred for trace-level detection in plasma or cerebrospinal fluid .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods for weighing or solubilizing to avoid inhalation of dust .
  • Storage: Store in airtight containers at 2–8°C, away from incompatible substances (strong oxidizers, acids) .
  • Spill Management: Absorb with inert material (e.g., vermiculite), dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the analgesic efficacy of this compound while minimizing bias?

Use a randomized, blinded, placebo-controlled design with validated pain models (e.g., tail-flick test in rodents). Stratify subjects by weight/age and include positive controls (e.g., morphine). Power analysis (α = 0.05, β = 0.2) ensures adequate sample size. Data normalization (e.g., % maximal possible effect) and ANOVA with post-hoc Tukey tests reduce Type I errors .

Q. What strategies resolve contradictions in reported pharmacokinetic parameters (e.g., half-life, bioavailability) of this compound across studies?

Conduct meta-analyses with inclusion criteria (species, dosing route, analytical method homogeneity). Adjust for covariates (e.g., hepatic metabolism differences) using mixed-effects modeling. In vitro hepatocyte assays can clarify metabolic stability (CYP450 isoforms involved) and drug-drug interaction risks .

Q. How should researchers address ethical challenges in human studies involving this compound, particularly regarding opioid dependency risks?

  • Informed Consent: Disclose potential dependency risks and withdrawal protocols.
  • Monitoring: Implement daily symptom checks and opioid withdrawal scales (e.g., Clinical Opiate Withdrawal Scale).
  • Data Security: Anonymize participant data using HIPAA-compliant encryption .
  • IRB Approval: Submit detailed risk mitigation plans, including emergency naloxone access .

Methodological Considerations

Q. What statistical approaches are optimal for analyzing dose-dependent neurotoxic effects of this compound?

Non-linear regression (e.g., sigmoidal EC50 models) quantifies toxicity thresholds. Kaplan-Meier survival analysis identifies latency periods for adverse events. Confounding variables (e.g., baseline neuroinflammation) require multivariate Cox proportional hazards models .

Q. How can in silico modeling predict this compound’s interaction with novel opioid receptor heterodimers?

Molecular docking (AutoDock Vina) using receptor crystal structures (PDB IDs: 6DDF for µ-opioid) identifies binding poses. Molecular dynamics simulations (GROMACS) assess stability over 100 ns trajectories. Validate predictions with mutagenesis (e.g., alanine scanning of key residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Picenadol hydrochloride
Reactant of Route 2
Picenadol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.